molecular formula C5H11Cl2NO2 B2473638 Methyl 2-amino-4-chlorobutanoate hydrochloride CAS No. 100606-81-3

Methyl 2-amino-4-chlorobutanoate hydrochloride

Cat. No.: B2473638
CAS No.: 100606-81-3
M. Wt: 188.05
InChI Key: GGJCRPOSFPLWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-chlorobutanoate hydrochloride is a chemical compound with the molecular formula C5H11ClNO2·HCl. It is a crystalline solid that is used in various scientific and industrial applications. This compound is known for its unique chemical properties and reactivity, making it a valuable asset in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-chlorobutanoate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-4-chlorobutanoic acid with methanol in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through recrystallization and drying.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chlorobutanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Methyl 2-amino-4-hydroxybutanoate.

    Reduction: Methyl 2-amino-4-chlorobutanamine.

    Oxidation: Methyl 2-amino-4-chlorobutanoic acid.

Scientific Research Applications

Methyl 2-amino-4-chlorobutanoate hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-chlorobutanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-hydroxybutanoate
  • Methyl 2-amino-4-chlorobutanamine
  • Methyl 2-amino-4-chlorobutanoic acid

Uniqueness

Methyl 2-amino-4-chlorobutanoate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-amino-4-chlorobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJCRPOSFPLWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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